molecular formula C9H10Br2O B3289556 2,4-Dibromo-1-(propan-2-yloxy)benzene CAS No. 859182-57-3

2,4-Dibromo-1-(propan-2-yloxy)benzene

Cat. No. B3289556
CAS RN: 859182-57-3
M. Wt: 293.98 g/mol
InChI Key: BMNQRZJRUDAOPS-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(propan-2-yloxy)benzene is a chemical compound with the molecular formula C9H10Br2O . It has a molecular weight of 293.99 .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The reaction yields are generally good, ranging from 53–85% . The order of reactions and the choice of substituents are critical to the success of the synthesis .

Scientific Research Applications

Polymer Synthesis

2,4-Dibromo-1-(propan-2-yloxy)benzene is utilized in the synthesis of various poly(p-phenylene) (PPP) copolymers. For instance, Cianga et al. (2002) describe the use of related dibromo compounds in creating PPP with polytetrahydrofuran and hexyl side chains, characterized by high solubility in common organic solvents at room temperature. These polymers were analyzed using techniques like GPC, NMR, IR, and UV, and their thermal behavior was assessed using TGA and DSC analyses (Cianga, Hepuzer, & Yagcı, 2002).

Organic Chemistry and Synthesis

In organic chemistry, derivatives of this compound are employed in various synthetic pathways. For example, Horning et al. (1970) demonstrated the use of similar dibromo compounds in the synthesis of 3-bromo-2-(tetrahydropyran-2-yloxy)propene, functioning as a masked acetonyl bromide with considerable utility in organic reactions (Horning, Kavadias, & Muchowski, 1970).

Material Science

In material science, related dibromo compounds are used in the synthesis of polymers with specific properties. Yurteri et al. (2004) employed 2,5-Dibromo-1,4-(dihydroxymethyl)benzene, a similar compound, for initiating ring-opening polymerization of e-caprolactone. The resultant polyphenylenes displayed solubility in organic solvents and were characterized by NMR, UV spectroscopy, GPC measurements, and thermal analyses (Yurteri, Cianga, Değirmenci, & Yagcı, 2004).

Pharmaceutical Research

In pharmaceutical research, compounds structurally similar to this compound are synthesized for potential biological activities. Taia et al. (2020) reported the synthesis of new heterocyclic systems from eugenol derivatives, showing significant cytotoxicity against various cancer cell lines (Taia, Essaber, Oubella, Aatif, Bodiguel, Jamart-Grégoire, Ait Itto, & Morjani, 2020).

Crystallography

In the field of crystallography, derivatives of this compound are analyzed to understand molecular interactions and packing. Manfroni et al. (2021) studied 1,4-dibromo-2,5-bis(phenylalkoxy)benzene derivatives, revealing significant differences in molecular packing and interactions in their crystal structures (Manfroni, Prescimone, Constable, & Housecroft, 2021).

properties

IUPAC Name

2,4-dibromo-1-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNQRZJRUDAOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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